molecular formula C11H16ClNO B2468122 1-(2-Aminoethyl)-2,3-dihydroinden-1-ol;hydrochloride CAS No. 2361635-98-3

1-(2-Aminoethyl)-2,3-dihydroinden-1-ol;hydrochloride

Cat. No. B2468122
CAS RN: 2361635-98-3
M. Wt: 213.71
InChI Key: NLTCFFHCHNKWPQ-UHFFFAOYSA-N
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Description

Amines, such as “1-(2-Aminoethyl)-2,3-dihydroinden-1-ol;hydrochloride”, are derivatives of ammonia in which one, two, or all three hydrogen atoms are replaced by hydrocarbon groups . They are classified as primary, secondary, or tertiary depending on the number of hydrocarbon groups attached to the nitrogen atom .


Synthesis Analysis

While specific synthesis methods for “1-(2-Aminoethyl)-2,3-dihydroinden-1-ol;hydrochloride” are not available, amines can be synthesized through various methods. For instance, ethylene dichloride can be reacted with ammonia to produce various ethylene amines .


Molecular Structure Analysis

The molecular structure of amines is characterized by a nitrogen atom bonded to three different groups, making it stereogenic and its configuration chiral .


Chemical Reactions Analysis

Amines can participate in a variety of chemical reactions. For example, a study found that 1-(2-aminoethyl)piperazine (AEPZ) could absorb CO2, making it a potential candidate for CO2 capture .


Physical And Chemical Properties Analysis

Amines have unique physical and chemical properties. For example, they have a pyramidal shape with a non-bonding electron pair pointing to the unoccupied corner of a tetrahedral region .

Safety And Hazards

Amines can be corrosive and harmful. For instance, Aminoethylpiperazine (AEP) can cause second or third degree burns and pulmonary edema as a result of inhalation .

Future Directions

While specific future directions for “1-(2-Aminoethyl)-2,3-dihydroinden-1-ol;hydrochloride” are not available, research into amines and similar compounds continues to be a promising field. For example, 2-methacryloyloxyethyl phosphorylcholine polymers have shown potential in biodevices at small scales .

properties

IUPAC Name

1-(2-aminoethyl)-2,3-dihydroinden-1-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO.ClH/c12-8-7-11(13)6-5-9-3-1-2-4-10(9)11;/h1-4,13H,5-8,12H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLTCFFHCHNKWPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=CC=C21)(CCN)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Aminoethyl)-2,3-dihydroinden-1-ol;hydrochloride

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